
(-)-12-Hydroxyjasmonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-12-Hydroxyjasmonic acid: is a naturally occurring compound that belongs to the jasmonate family Jasmonates are plant hormones that play a crucial role in regulating plant growth, development, and defense mechanisms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-12-Hydroxyjasmonic acid typically involves several steps, starting from simpler organic compounds. One common synthetic route includes the oxidation of jasmonic acid derivatives under controlled conditions. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound from precursor molecules. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions: (-)-12-Hydroxyjasmonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using agents like hydrogen peroxide.
Reduction: Reduction to less oxidized forms using reducing agents such as sodium borohydride.
Substitution: Reactions where functional groups are replaced by other groups, often using catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different biological activities and applications.
科学的研究の応用
Chemistry: In chemistry, (-)-12-Hydroxyjasmonic acid is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its role in plant physiology. It is known to regulate gene expression related to plant defense mechanisms, making it a key molecule in understanding plant responses to environmental stress.
Medicine: Although primarily studied in plants, this compound has potential applications in medicine. Research is ongoing to explore its anti-inflammatory and anticancer properties, which could lead to the development of new therapeutic agents.
Industry: In the agricultural industry, this compound is used to enhance crop resistance to pests and diseases. Its application can lead to more sustainable agricultural practices by reducing the need for chemical pesticides.
作用機序
Molecular Targets and Pathways: (-)-12-Hydroxyjasmonic acid exerts its effects by binding to specific receptors in plant cells, such as the COI1-JAZ receptor complex. This binding triggers a cascade of signaling events that lead to the activation of defense-related genes. The pathways involved include the jasmonate signaling pathway, which is crucial for the regulation of plant immune responses.
類似化合物との比較
Jasmonic Acid: The parent compound of (-)-12-Hydroxyjasmonic acid, involved in similar biological processes.
Methyl Jasmonate: A volatile derivative of jasmonic acid, used in plant signaling and defense.
12-Oxo-Phytodienoic Acid: Another jasmonate derivative with roles in plant development and stress responses.
Uniqueness: this compound is unique due to its specific hydroxylation at the 12th carbon position, which imparts distinct biological activities compared to other jasmonates. This hydroxylation can influence its binding affinity to receptors and its overall effectiveness in regulating plant defense mechanisms.
特性
IUPAC Name |
2-[2-(5-hydroxypent-2-enyl)-3-oxocyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGFUGXQKMEMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CC=CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)
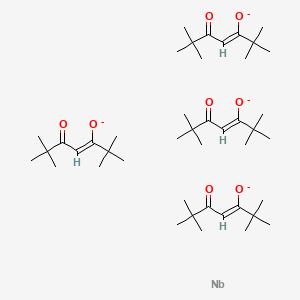

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol](/img/structure/B15285619.png)
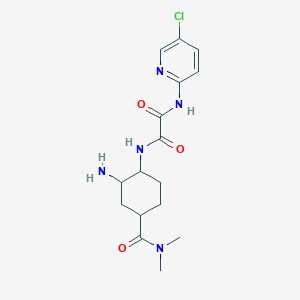
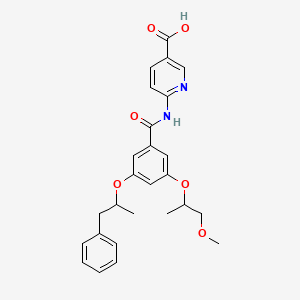
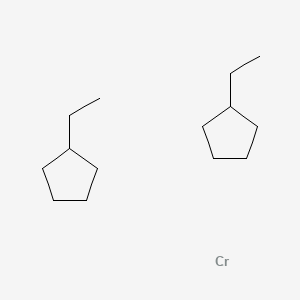
![(R)-N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15285660.png)
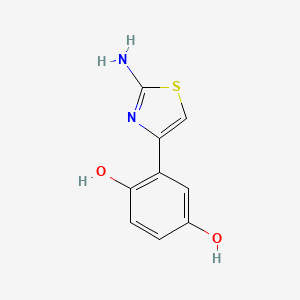
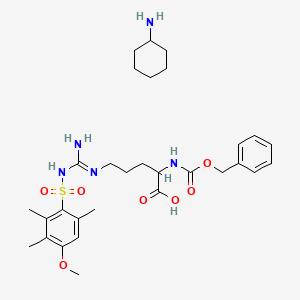
![1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride](/img/structure/B15285676.png)
![(2S,3R,4S,5R,6R)-2-[(6-Fluoro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B15285687.png)
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid](/img/structure/B15285691.png)
